- A process for preparing ranolazine, China, , ,
Cas no 95635-55-5 (Ranolazine)
O Ranolazine é um agente antianginoso utilizado no tratamento da angina crônica estável, atuando como um modulador do metabolismo cardíaco. Seu mecanismo de ação baseia-se na inibição do fluxo de sódio tardio nos cardiomiócitos, reduzindo o excesso de cálcio intracelular e melhorando a eficiência energética do miocárdio. Diferencia-se de outros antianginosos por não causar efeitos hemodinâmicos significativos, como redução da pressão arterial ou frequência cardíaca. É particularmente benéfico para pacientes com intolerância a betabloqueadores ou nitratos, podendo ser utilizado em terapia combinada. Sua seletividade metabólica minimiza impactos na função ventricular e oferece um perfil de segurança favorável em uso prolongado.

Ranolazine structure
Nome do Produto:Ranolazine
Ranolazine Propriedades químicas e físicas
Nomes e Identificadores
-
- Ranolazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-
- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide
- N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide
- Ranolazine(Ranexa)
- 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...
- Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (100 mg)
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- [14C]-Ranolazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]
- CVT 303
- N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide
- Ranexa
- Renexa
- RS 43285-003
- (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide
- (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide
- N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (Ranexa)
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
- C24H33N3O4
- DSSTox_RID_80743
- DSSTox_CID_25196
- DSSTox_GSID_45196
- (-)-Ranolazine
- Ran4
- Latixa
- RAN D
- N-(2,6-DIMETH
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)
- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)
- (±)-Ranolazine
- 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide
- HMS3369I08
- RANOLAZINE [EMA EPAR]
- Z68563450
- Ranexa (TN)
- C01EB18
- HSDB 7924
- RS-43285-003
- HMS2230C19
- DTXCID1025196
- (+-)-Ranolazine
- HMS3884I10
- NSC-759100
- BD164322
- Tox21_110258
- AB00698532_18
- NSC782305
- BRD-A97674275-001-01-9
- NSC 759100
- HMS2090L09
- BRD-A97674275-001-11-8
- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE
- CHEMBL1404
- DB00243
- EN300-122384
- Lopac0_001062
- Pharmakon1600-01505366
- AB00698532-11
- BCP04190
- NCGC00015897-08
- SPECTRUM1505366
- (RS)-ranolazine
- CCG-205139
- HMS3715K06
- D05700
- MLS002154149
- RANOLAZINE (MART.)
- N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide
- NCGC00015897-02
- GTPL7291
- BRD-A97674275-001-10-0
- racemic ranolazine
- RANOLAZINE (USP-RS)
- CAS-95635-55-5
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-
- HY-B0280
- A6IEZ5M406
- AC-1673
- RANOLAZINE [INN]
- ASPRUZYO
- Ranolazine [USAN:INN:BAN]
- Ranolazine [USAN]
- NSC-782305
- 1080496-58-7
- AB00698532-13
- rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- PB21724
- Q907104
- UNII-A6IEZ5M406
- NCGC00015897-03
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
- SB13209
- N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE
- AKOS015889500
- RS43285
- NCGC00015897-06
- SBI-0051032.P002
- ranolazinum
- AB00698532_17
- 142387-99-3
- KEG-1295
- HMS2093D21
- s1799
- SDCCGSBI-0051032.P003
- AB00698532_16
- SR-01000076216-8
- Ranolazine (Ranexa)?
- (+/-)-Ranolazine
- BSPBio_002276
- BCP0726000090
- Tox21_110258_1
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-
- RANOLAZINE [MART.]
- CHEBI:87690
- DTXSID3045196
- KS-1244
- SMR000857382
- N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- AB00698532-14
- CHEBI:87681
- NSC759100
- 95635-55-5
- HMS1922F16
- SW197620-4
- BRD-A97674275-300-03-1
- NCGC00095177-01
- (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- HMS3655M12
- Ranolazina
- SR-01000076216
- CVT-303
- NCGC00015897-04
- AB00698532-15
- NCGC00095177-03
- N-(2,6-Dimethylphenyl)-4-
- Ranolazine (USAN/INN)
- MFCD00864690
- BCP9000558
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine
- RANOLAZINE [USP-RS]
- ASPRUZYO SPRINKLE
- RANOLAZINE [VANDF]
- SR-01000076216-5
- HMS2098K06
- Ranolazine- Bio-X
- SCHEMBL124665
- RANOLAZINE [MI]
- NCGC00015897-05
- NS00002495
- renolazine
- BDBM50173335
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)
- NCGC00095177-02
- RANOLAZINE [ORANGE BOOK]
- (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine
- NCGC00015897-22
- RANOLAZINE [WHO-DD]
- rac-ranolazine
- BRD-A97674275-001-04-3
-
- MDL: MFCD00864690
- Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
- Chave InChI: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
- SMILES: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C
Propriedades Computadas
- Massa Exacta: 427.247107g/mol
- Carga de Superfície: 0
- XLogP3: 2.7
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Ligações Rotativas: 9
- Massa monoisotópica: 427.247107g/mol
- Massa monoisotópica: 427.247107g/mol
- Superfície polar topológica: 74.3Ų
- Contagem de Átomos Pesados: 31
- Complexidade: 531
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Cor/Forma: Powder
- Ponto de Fusão: 119-1200C
- Ponto de ebulição: 624.1°C at 760 mmHg
- PSA: 74.27000
- LogP: 2.25680
Ranolazine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII
- RTECS:TK7845360
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ranolazine Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ranolazine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A103291-1g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 1g |
$11.0 | 2025-02-22 | |
TRC | R122500-500mg |
Ranolazine |
95635-55-5 | 500mg |
$ 454.00 | 2023-09-06 | ||
Key Organics Ltd | KS-1244-10MG |
Ranolazine |
95635-55-5 | >97% | 10mg |
£51.00 | 2025-02-08 | |
Ambeed | A103291-100g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 100g |
$315.0 | 2025-02-22 | |
Ambeed | A103291-5g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 5g |
$26.0 | 2025-02-22 | |
Ambeed | A103291-10g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 10g |
$32.0 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-10g |
Ranolazine |
95635-55-5 | 10g |
¥416.0 | 2021-09-08 | ||
abcr | AB439887-25g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |
95635-55-5 | 25g |
€213.00 | 2025-02-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-100g |
Ranolazine |
95635-55-5 | 100g |
¥3336.0 | 2021-09-08 | ||
abcr | AB439887-5 g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |
95635-55-5 | 5g |
€112.00 | 2023-04-22 |
Ranolazine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Toluene , Tetrahydrofuran ; overnight, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Isopropanol ; 90 - 100 °C; 1.5 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referência
- Synthesis of anti-angina drug RanolazineHuaxi Yaoxue Zazhi, 2012, 27(6), 613-615,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Toluene ; 3 h, reflux
Referência
- Method for preparation of ranolazine, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 16 h, reflux
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
Referência
- A process for the preparation of ranolazine, India, , ,
Método de produção 5
Condições de reacção
1.1 2 h, reflux
Referência
- Synthesis of RanolazineZhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642,
Método de produção 6
Condições de reacção
1.1 Reagents: Cyclohexanone Solvents: Isopropanol ; rt → 80 °C; 2.5 h, 75 - 80 °C
Referência
- Preparation of ranolazine with high purity, China, , ,
Método de produção 7
Condições de reacção
1.1 Solvents: Methanol ; 5 h, 60 °C
Referência
- Method for preparing ranolazine, China, , ,
Método de produção 8
Condições de reacção
1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) , Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ; 20 min, 70 °C
Referência
- An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazineTetrahedron Letters, 2013, 54(48), 6455-6459,
Método de produção 9
Condições de reacção
1.1 Solvents: Ethanol ; rt → reflux; 2 - 3 h, reflux
Referência
- Process for preparation of ranolazine, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Ammonia Solvents: Water ; 20 min, rt
Referência
- Synthesis of a novel antianginal agent RanolazineZhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285,
Método de produção 11
Condições de reacção
1.1 Solvents: Methanol ; rt → reflux; 3 h, reflux
Referência
- Improved synthesis method of ranolazine as antianginal drugs, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Water ; 5 h, 80 °C
Referência
- Improved process for the total synthesis of Ranolazine, India, , ,
Método de produção 13
Condições de reacção
1.1 Solvents: Isopropanol ; rt → 83 °C; 3 h, 82 - 83 °C
Referência
- Preparation of ranolazine, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Solvents: Acetone ; 8 - 9 h, reflux; 30 min, reflux
Referência
- A process for the preparation of ranolazine and intermediates thereof, India, , ,
Método de produção 15
Condições de reacção
1.1 Solvents: Methanol ; 3 h, reflux
Referência
- Synthesis of ranolazine, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referência
- Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine)Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177,
Método de produção 17
Condições de reacção
1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide , Water ; 7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
Referência
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
Referência
- "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazineGreen Chemistry, 2013, 15(3), 756-767,
Método de produção 19
Condições de reacção
1.1 Solvents: Water ; 7 h, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
Referência
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride, India, , ,
Método de produção 20
Condições de reacção
1.1 Solvents: Methanol , Toluene ; 9 h, 65 °C
Referência
- Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activitiesChemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222,
Ranolazine Raw materials
- 2-Chloro-2',6'-dimethylacetanilide
- 2-(2-Methoxyphenoxy)methyloxirane
- Guaiacol
- 2-Propanol, 1-bromo-3-(2-methoxyphenoxy)-
- Ranolazine Impurity 4
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Ranolazine dihydrochloride
- Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate
Ranolazine Preparation Products
Ranolazine Literatura Relacionada
-
Elisa Castagnola,Sanitta Thongpang,Mieko Hirabayashi,Giorgio Nava,Surabhi Nimbalkar,Tri Nguyen,Sandra Lara,Alexis Oyawale,James Bunnell,Chet Moritz,Sam Kassegne Analyst 2021 146 3955
-
Yuanyuan Zhu,Hong Zhang,Siman Ma,Lizhi Miao,Ge Jin,Jiahui Li,Tohutanguli Nuerkaman,Qiruo Sun,Yang Liu,Shiliang Yin New J. Chem. 2022 46 16547
-
3. In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drugGanesh Sawant,Saptarshi Ghosh,Sooram Banesh,Jayeeta Bhaumik,Uttam Chand Banerjee RSC Adv. 2016 6 49150
-
Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868
-
Jonas Verhellen Chem. Sci. 2022 13 7526
95635-55-5 (Ranolazine) Produtos relacionados
- 6108-05-0(Lidocaine hydrochloride hydrate)
- 107-91-5(2-Cyanoacetamide)
- 62-44-2(Phenacetin)
- 127-19-5(N,N-Dimethylacetamide)
- 5294-61-1(N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide)
- 2198-53-0(N-(2,6-Dimethylphenyl)acetamide)
- 142387-99-3(Ranolazine)
- 755711-09-2(Desmethoxy Ranolazine)
- 1329834-18-5(Desmethyl Ranolazine-d5)
- 1054624-77-9(Ranolazine-d3 Dihydrochloride)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:95635-55-5)Ranolazine

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:95635-55-5)Ranolazine

Pureza:99%
Quantidade:100g
Preço ($):284.0